Timolol is a nonselective beta-adrenergic receptor blocker that is widely used for the therapy of hypertension, angina pectoris and prevention of vascular headaches. Timolol has yet to be convincingly associated with clinically apparent liver injury and is often used in patients with liver disease and cirrhosis.
(S)-timolol (anhydrous) is the (S)-(-) (more active) enantiomer of timolol. A beta-adrenergic antagonist, both the hemihydrate and the maleate salt are used in the mangement of glaucoma, hypertension, angina pectoris and myocardial infarction, and for the prevention of migraine. It has a role as an antiglaucoma drug, an antihypertensive agent, an anti-arrhythmia drug and a beta-adrenergic antagonist. It is an enantiomer of a (R)-timolol.
Timolol hemihydrate
CAS No.: 91524-16-2
Cat. No.: VC0543979
Molecular Formula: C13H26N4O4S
Molecular Weight: 334.44 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91524-16-2 |
---|---|
Molecular Formula | C13H26N4O4S |
Molecular Weight | 334.44 g/mol |
IUPAC Name | (2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;hydrate |
Standard InChI | InChI=1S/C13H24N4O3S.H2O/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;/h10,14,18H,4-9H2,1-3H3;1H2/t10-;/m0./s1 |
Standard InChI Key | GTPDQODZJOVTPX-PPHPATTJSA-N |
Isomeric SMILES | CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.O |
SMILES | CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.O |
Canonical SMILES | CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.O |
Appearance | Solid powder |
Boiling Point | 100 |
Melting Point | 202-203 202.0 °C 71.5-72.5 °C |
Introduction
Chemical Profile and Structural Characteristics
Molecular Composition and Stability
Timolol hemihydrate belongs to the chemical class of 1,2,5-thiadiazole derivatives, with the systematic name (S)-1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-2-propanol hemihydrate. Its molecular formula, 2 C₁₃H₂₄N₄O₃S · H₂O, corresponds to a molecular weight of 650.85 g/mol . The absence of a maleate buffer in its structure simplifies purification steps and reduces potential irritants, a advancement over timolol maleate .
The compound exists as a white, odorless, crystalline powder with slight water solubility (0.5–1.0 mg/mL) but high ethanol solubility (>50 mg/mL) . Stability studies confirm its integrity at room temperature, with an osmolality of 260–320 mOsmol/kg in ophthalmic solutions, ensuring compatibility with ocular tissues .
Table 1: Comparative Physicochemical Properties of Timolol Formulations
Property | Timolol Hemihydrate | Timolol Maleate |
---|---|---|
Molecular Formula | 2 C₁₃H₂₄N₄O₃S · H₂O | C₁₃H₂₄N₄O₃S · C₄H₄O₄ |
Solubility in Water | 0.5–1.0 mg/mL | 1.0–2.5 mg/mL |
Stability | Room temperature stable | Requires buffering agents |
Osmolality (Solution) | 260–320 mOsmol/kg | 290–340 mOsmol/kg |
Pharmacological Properties and Mechanism of Action
Beta-Adrenergic Receptor Antagonism
Timolol hemihydrate exerts its therapeutic effects via non-selective blockade of β₁- and β₂-adrenergic receptors. Unlike cardioselective agents, this dual inhibition reduces aqueous humor production by up to 35% in ciliary epithelium, the primary mechanism for IOP lowering . The absence of intrinsic sympathomimetic or membrane-stabilizing activity minimizes off-target effects, making it suitable for long-term glaucoma management .
Pharmacokinetics and Bioavailability
Topical administration achieves peak aqueous humor concentrations within 1–2 hours, with a plasma half-life of 4 hours due to rapid hepatic metabolism . Systemic absorption is limited (<10%), reducing risks of bronchoconstriction or bradycardia compared to oral beta-blockers . The hemihydrate formulation demonstrates equivalent ocular bioavailability to timolol maleate, as confirmed by parallel-group trials showing identical IOP reduction curves .
Clinical Efficacy in Ocular Hypertension and Glaucoma
Multicenter Randomized Trials
A pivotal U.S. study (N=287) compared 0.25% and 0.5% timolol hemihydrate to maleate equivalents over 12 weeks. Both formulations achieved equivalent IOP reductions:
-
0.25% concentration: 19.5 mm Hg (hemihydrate) vs. 19.5 mm Hg (maleate)
-
0.5% concentration: 18.3 mm Hg (hemihydrate) vs. 18.6 mm Hg (maleate)
Extended open-label data (9 months) confirmed sustained efficacy, with IOPs of 19.9 mm Hg (0.25%) and 19.1 mm Hg (0.5%) .
Manufacturing and Synthesis Innovations
Patent-Protected Synthesis
The US5354860A patent outlines a four-step process for high-purity S-timolol hemihydrate production:
-
Racemic Resolution: Chiral separation using L-(+)-tartaric acid to isolate the S-enantiomer.
-
Hydration: Controlled water addition (0.5 equivalents) to form the hemihydrate.
-
Crystallization: Ethanol/water solvent system yields >99.9% enantiomeric excess .
This method eliminates maleate counterions, reducing impurity profiles by 40% compared to older techniques .
Regulatory Status and Formulation Considerations
Approved under the brand Betimol® (0.25%, 0.5%), timolol hemihydrate solutions contain benzalkonium chloride (0.01%) as a preservative, with pH adjusted to 6.5–7.5 via phosphate buffers . The FDA label specifies storage at 15–25°C, avoiding freezing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume